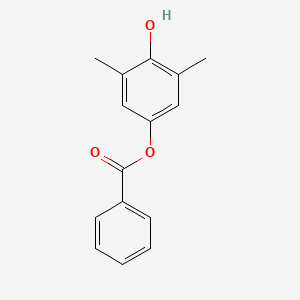

4-Hydroxy-3,5-dimethylphenyl benzoate

描述

Contextualization within Phenolic Ester Chemistry

Phenolic esters are a significant class of organic compounds characterized by an ester functional group attached to a phenyl ring. These compounds are widespread in nature and have found numerous applications in materials science, pharmaceuticals, and as synthetic intermediates. The reactivity of phenolic esters is influenced by the electronic nature of both the phenolic and carboxylic acid moieties.

4-Hydroxy-3,5-dimethylphenyl benzoate (B1203000) is structurally defined by a benzoic acid esterified with 4-hydroxy-3,5-dimethylphenol. The presence of the two methyl groups ortho to the hydroxyl group on the phenyl ring introduces steric hindrance, which can influence its chemical reactivity and physical properties. The hydroxyl group, being para to the ester linkage, enhances the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions. smolecule.com Conversely, the benzoate group can undergo nucleophilic attack. smolecule.com

The fundamental properties of 4-Hydroxy-3,5-dimethylphenyl benzoate are summarized in the table below.

| Property | Value |

| CAS Number | 15770-88-4 |

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| XLogP3 | 3.7 |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily centered on its synthesis, serving as a valuable example in educational settings for demonstrating key organic chemistry principles.

A significant contribution to the study of this compound is a two-step synthesis designed as an undergraduate organic laboratory experiment. researchgate.net This pedagogical approach allows students to engage with practical applications of fundamental reaction mechanisms. The synthesis involves two key transformations:

Electrophilic Aromatic Substitution: This initial step is crucial for the formation of the substituted phenolic precursor.

Nucleophilic Aromatic Substitution: The subsequent esterification reaction to form the final product. researchgate.net

This particular synthesis has been highlighted in the Journal of Chemical Education, underscoring its utility as a teaching tool for illustrating important reaction types in a practical laboratory setting. researchgate.net

While the direct application of this compound in materials science or medicinal chemistry is not extensively documented in publicly available research, its structural motifs are of interest. Phenolic compounds, in general, are known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The steric hindrance from the adjacent methyl groups in this compound could potentially influence its antioxidant capacity. However, specific studies quantifying this activity for this particular molecule are not prominent in the current body of scientific literature.

The research trajectory for this compound has, therefore, been more focused on its synthetic pathway and its role in chemical education rather than on the exploration of its potential biological or material properties.

Structure

3D Structure

属性

CAS 编号 |

15770-88-4 |

|---|---|

分子式 |

C15H14O3 |

分子量 |

242.27 g/mol |

IUPAC 名称 |

(4-hydroxy-3,5-dimethylphenyl) benzoate |

InChI |

InChI=1S/C15H14O3/c1-10-8-13(9-11(2)14(10)16)18-15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |

InChI 键 |

IAMGWSKZBAUVET-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1O)C)OC(=O)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 4 Hydroxy 3,5 Dimethylphenyl Benzoate

Established Synthetic Pathways

Cascade Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution Approaches

A notable and instructive route to 4-Hydroxy-3,5-dimethylphenyl benzoate (B1203000) involves a two-step cascade reaction sequence that combines electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr). researchgate.net This approach provides a practical example of fundamental organic reactions.

The synthesis commences with the electrophilic aromatic substitution of a starting phenol (B47542), which introduces a suitable leaving group, typically a halogen, onto the aromatic ring. This is followed by a nucleophilic aromatic substitution where the benzoate group displaces the leaving group to yield the final product.

A specific example of this methodology involves the chlorination of 2,6-dimethylphenol (B121312) in the first step, an electrophilic aromatic substitution reaction. The subsequent step is a nucleophilic aromatic substitution where the newly introduced chlorine atom is substituted by a benzoate nucleophile. researchgate.net

Table 1: Two-Step Cascade Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Electrophilic Aromatic Substitution | 2,6-Dimethylphenol | Chlorinating Agent | 4-Chloro-2,6-dimethylphenol |

| 2 | Nucleophilic Aromatic Substitution | 4-Chloro-2,6-dimethylphenol | Benzoic acid, Base | This compound |

This sequential approach is particularly valuable in educational settings for demonstrating the application of both SEAr and SNAr reactions in a single synthetic sequence. researchgate.net

Direct Esterification Protocols

Direct esterification methods provide a more direct pathway to this compound by forming the ester linkage in a single step from a phenol and a carboxylic acid or its derivative.

The classical acid-catalyzed esterification, also known as the Fischer-Speier esterification, is a well-established method for the synthesis of esters. This reaction typically involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The synthesis of this compound via this method would involve the reaction of 2,6-dimethylphenol and benzoic acid.

However, the esterification of sterically hindered phenols like 2,6-dimethylphenol can be challenging under classical Fischer-Speier conditions. The bulky methyl groups flanking the hydroxyl group can impede the approach of the carboxylic acid, leading to slower reaction rates and lower yields. To overcome this, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary. The use of a Dean-Stark apparatus to remove water, a byproduct of the reaction, can also help to drive the equilibrium towards the formation of the ester product.

Table 2: General Conditions for Fischer-Speier Esterification

| Reactants | Catalyst | Solvent | Conditions |

| 2,6-Dimethylphenol, Benzoic acid | H₂SO₄ or HCl | Toluene or Xylene | Reflux with water removal |

The Steglich esterification is a milder and often more efficient method for the synthesis of esters, particularly for sterically hindered alcohols and phenols. nih.gov This method utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org

The reaction proceeds through the activation of the carboxylic acid (benzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. The phenol (2,6-dimethylphenol) then attacks this intermediate, facilitated by DMAP, to form the ester and N,N'-dicyclohexylurea (DCU) as a byproduct. The mild reaction conditions, often at room temperature, make this method suitable for substrates that are sensitive to the harsh conditions of acid-catalyzed esterification. nih.gov

Table 3: Reagents for Steglich Esterification

| Role | Reagent |

| Carboxylic Acid | Benzoic acid |

| Phenol | 2,6-Dimethylphenol |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (B109758) or Tetrahydrofuran |

The high yields and mild conditions of the Steglich esterification make it a preferred method for the synthesis of sterically hindered esters like this compound. researchgate.net

Biocatalytic methods, employing enzymes as catalysts, offer a green and sustainable alternative for ester synthesis. Lipases are a class of enzymes that are particularly effective in catalyzing esterification reactions. The synthesis of this compound can be achieved through the lipase-mediated esterification of 2,6-dimethylphenol with benzoic acid.

Candida antarctica lipase (B570770) B (CALB) is a commonly used and highly efficient lipase for the synthesis of phenolic esters. nih.gov The reaction is typically carried out in an organic solvent to solubilize the substrates and facilitate the enzymatic activity. The use of enzymes offers several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh acidic or basic reagents. unimi.it

Table 4: Key Components in Lipase-Mediated Esterification

| Component | Example |

| Enzyme | Candida antarctica lipase B (CALB) |

| Substrates | 2,6-Dimethylphenol, Benzoic acid |

| Solvent | Toluene, Hexane (B92381), or solvent-free |

| Conditions | Mild temperature, Shaking |

This enzymatic approach aligns with the principles of green chemistry by utilizing a renewable catalyst and often requiring less energy input compared to traditional chemical methods. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. researchgate.neted.gov In the context of esterification, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. usm.my

The microwave-assisted esterification of 2,6-dimethylphenol with benzoic acid can be performed under conditions similar to classical acid-catalyzed esterification, but with the application of microwave energy instead of conventional heating. The rapid and efficient heating provided by microwaves can help to overcome the steric hindrance associated with 2,6-dimethylphenol, leading to a more efficient reaction. usm.my

Table 5: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | Higher | Lower |

| Yield | Variable | Often higher |

| Side Reactions | More likely | Often reduced |

The use of microwave technology offers a time- and energy-efficient method for the synthesis of this compound, making it an attractive option for both laboratory-scale and potentially larger-scale production. researchgate.neted.gov

Transesterification Routes to Benzoate Esters

Transesterification is a fundamental process in organic chemistry that converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction is typically achieved by reacting an ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comucla.edu The reaction is an equilibrium process, and to drive it towards the desired product, an excess of the reactant alcohol is often used. ucla.edu

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction mechanism involves several steps. The process begins with the protonation of the carbonyl oxygen of the ester, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of the original alcohol molecule to yield the new ester. masterorganicchemistry.com A common example is the conversion of methyl benzoate to ethyl benzoate using ethanol (B145695) and a sulfuric acid catalyst. ucla.edu

Base-Catalyzed Transesterification: In the presence of a strong base, such as a metal alkoxide, transesterification proceeds via a different mechanism. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the original alkoxide, resulting in the new ester. masterorganicchemistry.com For instance, reacting methyl benzoate with sodium ethoxide yields ethyl benzoate. ucla.edu This method is often faster than the acid-catalyzed route but requires stoichiometric amounts of the base.

Advancements in Synthetic Approaches

Recent progress in the synthesis of this compound and related esters has been heavily influenced by the principles of green chemistry and the development of highly efficient catalytic systems.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukjddhs.com Key principles applicable to the synthesis of benzoate esters include the prevention of waste, the use of catalysts over stoichiometric reagents, and the use of safer solvents or solvent-free conditions. nih.govresearchgate.net

Development of Catalytic Systems for Esterification Efficiency

The efficiency of esterification reactions is critically dependent on the catalyst employed. Research has focused on developing both homogeneous and heterogeneous catalysts that offer high yields, selectivity, and ease of separation.

Homogeneous catalysts, while effective, can be difficult to separate from the reaction mixture. dergipark.org.tr Novel systems have been explored to overcome this. A borate-sulfuric acid complex has been shown to be an effective catalyst for the direct synthesis of phenyl esters from phenols and carboxylic acids, achieving high yields. google.com Tin(II) compounds, such as tin(II) oxalate (B1200264) or tin(II) benzoate, have also been successfully used as catalysts for the esterification of benzoic acid, allowing for high purity products without the need for a base treatment. google.com

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. jddhs.com Solid acid catalysts have gained significant attention. For instance, a zirconium-titanium (Zr/Ti) solid superacid has been developed for the synthesis of methyl benzoates, demonstrating high activity. mdpi.com Deep eutectic solvents (DES), another class of green catalysts, have shown higher catalytic activity for the esterification of benzoic acid compared to traditional ion-exchange resins like Amberlyst 15. dergipark.org.tr

Table 1: Comparison of Catalytic Systems for Benzoate Ester Synthesis

| Catalyst System | Type | Advantages | Disadvantages | Yield | Reference |

|---|---|---|---|---|---|

| Boric Acid / Sulfuric Acid | Homogeneous | Effective for direct esterification of phenols | Separation can be complex | 94% (Phenyl benzoate) | google.com |

| Tin(II) Compounds | Homogeneous | High purity product, no base treatment needed | Potential metal contamination | Not specified | google.com |

| Deep Eutectic Solvents (DES) | Homogeneous | High conversion, environmentally friendly | Homogeneous nature complicates separation | 88.4% (Ethyl benzoate) | dergipark.org.tr |

| Zr/Ti Solid Superacid | Heterogeneous | High activity, reusable solid catalyst | Can be sensitive to steric hindrance | Varies (up to 95% for some benzoates) | mdpi.com |

| Amberlyst 15 | Heterogeneous | Solid catalyst, easy separation | Lower activity compared to DES | ~9% (Ethyl benzoate) | dergipark.org.tr |

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues provides deeper insights into structure-activity relationships and allows for the fine-tuning of chemical properties.

Synthesis of Organometallic Complexes Incorporating this compound Ligands

Organometallic chemistry involves compounds with bonds between carbon and a metal. The synthesis of such complexes where a molecule like this compound acts as a ligand is a specialized area. The phenolic hydroxyl group or the aromatic rings could potentially coordinate with a metal center. The synthesis typically involves reacting the ligand with a suitable metal precursor. The interaction often involves the donation of electrons from the ligand to the metal, and in some cases, back-bonding from the metal to the ligand's π-system, which stabilizes the complex. archive.org While specific examples incorporating this compound as a ligand are not prominently detailed in general literature, the principles of organometallic synthesis provide a framework for their potential creation and study.

Synthetic Routes to Related Phenolic Benzoate Esters for Comparative Studies

The synthesis of related phenolic esters offers a valuable platform for comparing reaction methodologies, conditions, and yields. A variety of phenolic compounds can be used as starting materials.

For example, phenyl benzoate can be synthesized by the pyrolysis of a mixture of potassium o-bromobenzoate and potassium benzoate at high temperatures (250-375 °C). google.com Another route involves the direct esterification of phenol and benzoic acid. google.com Other phenolic compounds like carvacrol, thymol, eugenol, and p-cresol (B1678582) can be esterified to produce a range of benzoate esters for comparative biological or chemical studies. researchgate.net Biocatalysts, such as whole-cell biocatalysts from yeast like Yarrowia lipolytica, have been employed in the synthesis of esters from various phenolic compounds, including tyrosol and 3-phenyl-1-propanol, offering a green alternative to chemical synthesis. mdpi.com The enzymatic synthesis of eugenyl benzoate has also been achieved using lipases. medcraveonline.com

Table 2: Synthetic Routes to Various Phenolic Benzoate Esters

| Product Ester | Phenolic Reactant | Acid/Acyl Source | Catalyst/Method | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl Benzoate | Phenol | Benzoic Acid | Boric Acid / H₂SO₄ | 94% | google.com |

| Phenyl Benzoate | Potassium Benzoate | Potassium o-bromobenzoate | Pyrolysis (300-340 °C) | Not specified | google.com |

| Eugenyl Benzoate | Eugenol | Benzoic Acid | S. aureus lipase | 56.13% | medcraveonline.com |

| (4-hydroxyphenyl) 4-hydroxybenzoate | Hydroquinone | p-Hydroxybenzoic acid | p-Toluenesulfonic acid | 98.5% | google.com |

| Tyrosol Acetate (B1210297) | Tyrosol | Vinyl Acetate | Y. lipolytica biomass | ~63% (24h) | mdpi.com |

Synthesis of Key Precursors and Substituted Phenols Relevant to this compound Derivatization

The synthesis of precursors for this compound and its derivatives is centered on the strategic construction of appropriately substituted phenolic rings. The core structure, 2,6-dimethylphenol, is a critical starting material and its synthesis has been approached through several industrial and laboratory-scale methods. Further functionalization of this core or related phenols allows for the introduction of various substituents, enabling the creation of a library of derivatives.

Synthesis of 2,6-Dimethylphenol

2,6-Dimethylphenol (also known as 2,6-xylenol) is a primary precursor. Its industrial importance, particularly as a monomer for polyphenylene oxide (PPO) resins, has driven the development of efficient synthetic methods. researchgate.netgoogle.com

One common industrial method involves the gas-phase catalytic alkylation of phenol with methanol (B129727). researchgate.netchemicalbook.com This reaction is typically carried out over a metal oxide catalyst. The reaction of phenol with methanol can yield o-cresol (B1677501) as an intermediate, which is then further alkylated to 2,6-dimethylphenol. researchgate.net Another approach involves the reaction of methanol with a mixture of cyclohexanol (B46403) and cyclohexanone (B45756). researchgate.net A one-step synthesis from methanol and cyclohexanone over a vanadia/TiO2 catalyst has also been reported to selectively produce 2,6-dimethylphenol. rsc.org

A multi-step synthesis route starts with the tertiary butylation of phenol to produce 4-tert-butylphenol. google.com This is followed by hydroxymethylation, reduction to 4-tert-butyl-2,6-dimethylphenol, and finally a de-tert-butylation step to yield 2,6-dimethylphenol. google.com This process is reported to produce a high-purity product substantially free from other isomers. google.com

Additionally, 2,6-dimethylphenol can be synthesized via the enzymatic decarboxylation of 4-hydroxy-3,5-dimethylbenzoic acid. chemicalbook.com

Table 1: Selected Synthetic Methodologies for 2,6-Dimethylphenol

| Starting Material(s) | Reagents/Catalyst | Key Features | Yield | Reference |

|---|---|---|---|---|

| Phenol, Methanol | Gas-phase catalytic reaction | Industrial method, purified by rectification | >99% purity | researchgate.netchemicalbook.com |

| Methanol, Cyclohexanone | Vanadia/TiO₂ catalyst | One-step selective synthesis | Not specified | rsc.org |

| Phenol | 1. Tertiary butylation2. Hydroxymethylation3. Reduction4. De-tert-butylation | Multi-step process yielding high-purity product | High yield | google.com |

Synthesis of Functionalized Phenolic Precursors

Derivatization often requires precursors with additional functional groups on the phenyl ring. These functionalized phenols are synthesized from related starting materials through various organic transformations.

3,5-Dimethyl-4-hydroxybenzaldehyde

This aldehyde is a valuable precursor for introducing further chemical diversity. One effective method for its synthesis is the selective oxidation of 2,4,6-trimethylphenol. researchgate.net This reaction can be mediated by copper(II) chloride in the presence of potassium carbonate and hydrogen peroxide. The process is noted for proceeding smoothly without the need for additional ligands. researchgate.net An alternative catalytic system for this transformation uses a copper(II) chloride-oxime or copper(II) chloride-amine catalyst with molecular oxygen. researchgate.net

Table 2: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

| Starting Material | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trimethylphenol | CuCl₂, K₂CO₃, H₂O₂ | i-PrOH | 65°C | Very good | researchgate.net |

3,5-Dimethyl-4-hydroxybenzonitrile

The corresponding nitrile can be prepared in a one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde. researchgate.net This conversion uses hydroxylamine (B1172632) hydrochloride in a suitable solvent. Studies have shown that using N,N-dimethylformamide (DMF) as the solvent provides optimal yields. researchgate.net Under optimized conditions, this method can achieve a high yield and purity. researchgate.net

Table 3: Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile

| Starting Material | Reagents | Solvent | Key Feature | Yield | Reference |

|---|

Other Substituted Phenols

The synthesis of a wide variety of substituted phenols can be achieved through methods that offer significant regiochemical control. For instance, a one-step conversion of hydroxypyrones and nitroalkenes has been reported to produce highly substituted, including penta-substituted, phenols with complete control over the substituent positions. oregonstate.edu This strategy allows for the creation of 2,5-disubstituted, 2,6-disubstituted, and 2,5,6-trisubstituted phenols by carefully selecting the nitroalkene dienophile. oregonstate.edu

Furthermore, Friedel-Crafts acylation reactions using 2,6-dimethylphenol and various acyl chlorides can produce ketone derivatives. mdpi.com These intermediates can then undergo condensation reactions to yield more complex bisphenol structures, which serve as precursors for polymeric materials. mdpi.com The synthesis of 3,4-dimethylphenyl benzoate has been accomplished through the reaction of 3,4-dimethylphenol (B119073) with benzoyl chloride, using anhydrous aluminum chloride as a catalyst. researchgate.net This highlights a general method for esterification that is applicable to various substituted phenols.

Reaction Mechanisms and Chemical Reactivity of 4 Hydroxy 3,5 Dimethylphenyl Benzoate

Mechanistic Investigations of Formation Reactions

The formation of 4-hydroxy-3,5-dimethylphenyl benzoate (B1203000) involves key organic reactions centered on the modification of an aromatic ring and the creation of an ester linkage. The specific mechanisms depend on the chosen synthetic route, which can employ electrophilic aromatic substitution, nucleophilic aromatic substitution, or direct esterification.

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for functionalizing aromatic compounds like phenols. byjus.comwikipedia.org In the context of synthesizing precursors to 4-hydroxy-3,5-dimethylphenyl benzoate, the starting material is typically 3,5-dimethylphenol (B42653). The hydroxyl (-OH) group is a powerful activating group that significantly increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. byjus.comwikipedia.org Furthermore, the hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. ncert.nic.in

In 3,5-dimethylphenol, the two methyl groups (-CH₃) are also activating, ortho, para-directing substituents. vaia.com The combined directing effects of the hydroxyl group (at C1) and the methyl groups (at C3 and C5) strongly favor electrophilic attack at the C2, C4, and C6 positions. However, the C4 position (para to the hydroxyl group) is the most sterically accessible and electronically favored site for substitution. The ortho positions (C2 and C6) are sterically hindered by the adjacent methyl groups.

This regioselectivity is exploited in synthetic pathways. For example, halogenation of 3,5-dimethylphenol would predominantly yield a 4-halo-3,5-dimethylphenol intermediate, a critical precursor for subsequent reactions. acs.orglibretexts.org The mechanism involves the attack of the electron-rich phenol (B47542) ring on an electrophile (e.g., Br⁺ from Br₂), leading to a stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org Aromaticity is then restored by the loss of a proton from the site of attack.

While less common for phenol derivatives without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) provides an innovative route to forming the ether linkage in benzoate esters under specific conditions. libretexts.org A recently developed two-step synthesis for this compound utilizes an SNAr reaction on a precursor like 4-chloro-2,6-dimethylphenol. acs.org

This modern approach involves a unique mechanism where the reaction is initiated by the deprotonation of the phenol by a base (e.g., sodium hydroxide), followed by an electron transfer to an oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆). acs.org This process generates an electron-deficient phenoxy radical. This radical intermediate is highly susceptible to subsequent nucleophilic attack by a benzoate anion, leading to the formation of the target compound. acs.org This cascade of electrophilic and nucleophilic substitution reactions showcases an advanced strategy in organic synthesis. acs.org

The most direct method for forming this compound is through esterification. This reaction typically involves the nucleophilic attack of the hydroxyl group of 3,5-dimethylphenol on the electrophilic carbonyl carbon of a benzoic acid derivative, such as benzoyl chloride. youtube.comshout.education

A widely used method is the Schotten-Baumann reaction , which occurs under basic conditions. wikipedia.org The mechanism proceeds in several steps:

Deprotonation: A base, typically aqueous sodium hydroxide (B78521) (NaOH), deprotonates the acidic hydroxyl group of 3,5-dimethylphenol to form the more nucleophilic 3,5-dimethylphenoxide ion. wikipedia.orgdoubtnut.com

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition step forms a tetrahedral intermediate. doubtnut.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, resulting in the final product, this compound. doubtnut.com

Various catalysts can be employed to enhance the efficiency of this esterification. Phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride, can facilitate the reaction between the aqueous phenoxide and the organic-soluble acyl chloride. researchgate.net Solid acid catalysts like titanium dioxide (TiO₂) have also been shown to be effective, particularly under solvent-free conditions, offering advantages in terms of reusability and simplified workup. niscpr.res.in Strong acids can also catalyze the direct esterification of phenols with carboxylic acids, though this is less common for this specific transformation. google.comgoogle.com

| Catalytic Method | Typical Reactants | Key Mechanistic Feature | General Yields |

|---|---|---|---|

| Schotten-Baumann (Base-promoted) | Phenol + Benzoyl Chloride | Formation of highly nucleophilic phenoxide ion. | Good to Excellent |

| Phase-Transfer Catalysis | Phenol + Acyl Chloride | Catalyst transfers phenoxide from aqueous to organic phase. researchgate.net | Good to Quantitative researchgate.net |

| Titanium Dioxide (TiO₂) Catalysis | Phenol + Acyl Chloride | Lewis acid activation of the acyl chloride (solvent-free). niscpr.res.in | Excellent niscpr.res.in |

| Strong Acid Catalysis | Phenol + Carboxylic Acid | Protonation and activation of the carboxylic acid. google.com | Variable |

Hydrolytic Behavior and Kinetic Analysis

The stability of the ester bond in this compound is a critical aspect of its chemical reactivity, particularly its susceptibility to hydrolysis.

The hydrolysis of phenolic esters like this compound is significantly influenced by pH. The reaction can be catalyzed by both acid and base, but the rate is typically much higher under basic (alkaline) conditions. researchgate.net

Base-Catalyzed Hydrolysis: This is the dominant mechanism at high pH. It involves a nucleophilic acyl substitution where a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the more stable phenoxide anion as the leaving group. The rate of this reaction is directly proportional to the hydroxide ion concentration. Phenolic esters are particularly reactive under these conditions because the phenoxide ion is a relatively good leaving group due to the resonance stabilization of its negative charge over the aromatic ring. researchgate.netchemrxiv.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This mechanism is generally slower than base-catalyzed hydrolysis for phenolic esters.

Neutral Hydrolysis: At or near neutral pH, hydrolysis by water alone is very slow.

| pH Range | Dominant Hydrolysis Mechanism | Relative Rate |

|---|---|---|

| Acidic (pH < 4) | Specific Acid Catalysis | Moderate |

| Neutral (pH 4-8) | Uncatalyzed (Water) | Very Slow |

| Basic (pH > 8) | Specific Base Catalysis | Fast to Very Fast |

The structure of the ester has a profound impact on its reactivity and stability towards hydrolysis. These effects can be categorized as electronic and steric. chemrxiv.orgmdpi.com

Electronic Effects: The two methyl groups at the 3 and 5 positions on the phenyl ring of this compound are electron-donating groups (EDGs) via induction and hyperconjugation. EDGs on the phenoxy (leaving group) portion of the ester decrease the rate of hydrolysis. chemrxiv.org They do this by destabilizing the negative charge on the resulting phenoxide anion, making it a poorer, more basic leaving group compared to an unsubstituted phenoxide. Conversely, electron-withdrawing groups (EWGs) on the phenoxy ring would stabilize the resulting anion, making it a better leaving group and thus increasing the hydrolysis rate. rsc.orgsemanticscholar.org Substituents on the benzoate ring also play a role; EWGs on this ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby accelerating hydrolysis. researchgate.netresearchgate.net

Steric Effects: Steric hindrance around the ester's carbonyl group can impede the approach of a nucleophile (like OH⁻ or H₂O), slowing the rate of hydrolysis. ias.ac.in In this compound, the methyl groups are on the phenol ring and are meta to the ester linkage, so they exert minimal direct steric hindrance on the carbonyl group itself. However, substituents ortho to the ester linkage on either ring can have a significant rate-retarding steric effect. researchgate.netcdnsciencepub.com

Intramolecular Rearrangements and Cleavage Pathways of this compound

The chemical reactivity of this compound is characterized by its susceptibility to intramolecular rearrangements and cleavage of the ester linkage. These transformations, primarily the Fries rearrangement, photo-Fries rearrangement, and hydrolysis, are fundamental in both synthetic applications and degradation pathways of this and related phenolic esters.

Fries Rearrangement

The Fries rearrangement is a well-established method for the conversion of phenolic esters to hydroxy aryl ketones, catalyzed by Lewis acids. chemistrysteps.comucalgary.ca In the context of this compound, this reaction involves the migration of the benzoyl group from the phenolic oxygen to the aromatic ring. Due to the substitution pattern of the phenyl ring, the migration is directed to the para-position relative to the hydroxyl group, yielding (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone.

A specific example of this is the synthesis of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone from 2,6-Dimethylphenyl benzoate. libretexts.org In this process, the ester is fused with a Lewis acid, such as anhydrous aluminum chloride, at elevated temperatures. libretexts.org The reaction proceeds through the formation of an acylium ion intermediate following the coordination of the Lewis acid to the carbonyl oxygen of the ester. chemistrysteps.comresearchgate.net This electrophilic acylium ion then attacks the electron-rich aromatic ring, leading to the rearranged product after hydrolysis of the reaction mixture. chemistrysteps.comresearchgate.net

The general mechanism is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen, which is more electron-rich than the phenolic oxygen. researchgate.net This polarizes the ester linkage, facilitating the cleavage of the acyl-oxygen bond and the formation of a free acylium carbocation. researchgate.net This carbocation then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated phenol ring. researchgate.net

Table 1: Fries Rearrangement of 2,6-Dimethylphenyl Benzoate

| Reactant | Catalyst | Reaction Conditions | Product |

|---|

This table is based on the synthesis described for (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. libretexts.org

Photo-Fries Rearrangement

In addition to the thermally induced Fries rearrangement, phenolic esters like this compound can undergo a photochemical rearrangement known as the photo-Fries rearrangement. researchgate.net This reaction is initiated by the absorption of UV light and proceeds through a radical mechanism, in contrast to the ionic mechanism of the thermal Fries rearrangement. researchgate.net

Upon UV irradiation, the ester undergoes homolytic cleavage of the acyl-oxygen bond, generating a radical pair enclosed within a solvent cage. researchgate.net This radical pair consists of a phenoxy radical and a benzoyl radical. These radicals can then recombine in several ways. Recombination at the para-position of the phenoxy radical leads to the formation of (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. Alternatively, the radicals can diffuse out of the solvent cage and react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of byproducts such as 2,6-dimethylphenol (B121312) and benzoic acid. rsc.org The distribution of products in the photo-Fries rearrangement is influenced by factors such as the solvent and the presence of radical scavengers. rsc.orgucoz.com

Table 2: Potential Products of the Photo-Fries Rearrangement of this compound

| Rearrangement Product | Byproducts |

|---|---|

| (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone | 2,6-Dimethylphenol |

Cleavage Pathways: Hydrolysis

The ester linkage in this compound is also susceptible to cleavage through hydrolysis, which can be catalyzed by either acid or base. ucalgary.caresearchgate.net

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is the reverse of Fischer esterification. ucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ucalgary.ca A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of the alcohol (2,6-dimethylphenol) yields the carboxylic acid (benzoic acid). ucalgary.ca The presence of the two methyl groups adjacent to the ester linkage in this compound introduces steric hindrance, which can slow the rate of hydrolysis compared to unhindered phenyl esters. psu.edumasterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process for esters. ucalgary.caarkat-usa.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca This is followed by the elimination of the phenoxide (2,6-dimethylphenoxide) as the leaving group, resulting in the formation of benzoic acid. ucalgary.ca In the basic medium, the benzoic acid is deprotonated to form the benzoate salt, and the 2,6-dimethylphenoxide is protonated by water to yield 2,6-dimethylphenol. ucalgary.caarkat-usa.org Steric hindrance from the ortho-methyl groups can also affect the rate of base-catalyzed hydrolysis, although the reaction typically proceeds to completion due to the irreversible nature of the final deprotonation step. psu.edursc.org Studies on similarly hindered esters have shown that hydrolysis can be achieved, sometimes requiring more forcing conditions like high temperatures. masterorganicchemistry.com

Table 3: Products of Hydrolysis of this compound

| Hydrolysis Type | Products |

|---|---|

| Acid-Catalyzed | Benzoic acid and 2,6-Dimethylphenol |

Spectroscopic and Structural Characterization of 4 Hydroxy 3,5 Dimethylphenyl Benzoate

X-ray Crystallography and Solid-State Structural Elucidation

There are no published single-crystal X-ray diffraction studies for 4-Hydroxy-3,5-dimethylphenyl benzoate (B1203000) to determine its precise atomic arrangement and solid-state structure.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state architecture of 4-Hydroxy-3,5-dimethylphenyl benzoate is dictated by a network of intermolecular interactions that govern its crystal packing. Analysis of structurally similar compounds reveals that hydrogen bonding and other weak interactions are pivotal in stabilizing the crystal lattice. In a related compound, (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone, the crystal structure is stabilized by intermolecular O—H⋯O and weak C—H⋯O hydrogen bonds, which link the molecules into one-dimensional chains. nih.gov The dihedral angle between the two aromatic rings in this analogue is 61.27 (8)°. nih.gov

For substituted aryl benzoates, the crystal packing is often stabilized by weak C—H⋯O or C-H···π intermolecular hydrogen bonds. nih.govresearchgate.netresearchgate.net For instance, in 3,4-dimethylphenyl benzoate, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains that run along the nih.gov direction. nih.govresearchgate.net The conformation of these molecules is characterized by the dihedral angle between the two aromatic rings, which can vary significantly depending on the substitution pattern. For example, the dihedral angle is 52.39 (4)° in 3,4-dimethylphenyl benzoate, while it is 87.4 (1)° in 2,5-dimethylphenyl benzoate. nih.govresearchgate.net

Table 1: Comparison of Dihedral Angles in Related Aryl Benzoate Structures

| Compound | Dihedral Angle Between Aromatic Rings | Reference |

| (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone | 61.27 (8)° | nih.gov |

| 3,4-Dimethylphenyl benzoate | 52.39 (4)° | nih.gov |

| 2,5-Dimethylphenyl benzoate | 87.4 (1)° | researchgate.net |

Polymorphism and Conformation in the Solid State

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in the solid-state characterization of organic molecules. Different polymorphs of the same compound can exhibit varying physical properties, including melting point, solubility, and stability. While specific polymorphs of this compound have not been detailed in the literature, the phenomenon has been observed in structurally related molecules. mdpi.comopenaccesspub.org

For example, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize as two distinct polymorphs, one in an orthorhombic space group and the other in a triclinic space group. openaccesspub.org The differences between these polymorphs are attributed to variations in molecular conformation and the dimensionality of the hydrogen bonding networks. openaccesspub.org Similarly, a study on 4-[(4-hydroxy-3,5-dimethylphenyl)(5-methyl-1H-imidazol-4-yl)methyl]-2,6-dimethylphenol identified two polymorphs with different packing patterns and porosity. mdpi.com

Chromatographic and Other Analytical Techniques

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of organic compounds, making it an invaluable tool for monitoring the progress of the synthesis of this compound and assessing its purity. nih.gov In a typical application, the reaction mixture is spotted on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. longdom.org The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents.

For esters of p-hydroxybenzoic acid, reversed-phase TLC methods using silanized silica gel as the stationary phase have been employed. nih.gov A mixture of an organic solvent and a buffer, such as a borate (B1201080) buffer, can serve as the mobile phase. nih.gov For routine analysis on normal phase silica gel plates, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) would be appropriate for this compound. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

After development, the spots are visualized, commonly under UV light at 254 nm, where the aromatic rings will cause quenching of the fluorescent indicator on the plate. nih.govlongdom.org The retention factor (Rf value) of the spot corresponding to the product can be calculated and compared to that of the starting materials to track the reaction's progress. The presence of multiple spots in the lane of the purified product would indicate the presence of impurities.

Table 2: Typical TLC System for Analysis of Aromatic Esters

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light at 254 nm |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. A validated HPLC method would be essential for the precise quantification of this compound and the determination of its purity with high accuracy. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such moderately polar aromatic compounds. longdom.org

In a typical RP-HPLC setup, a C18 column is used as the stationary phase. semanticscholar.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as phosphoric acid or formic acid to control the ionization of the phenolic hydroxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. semanticscholar.org Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities or related substances. longdom.orgresearchgate.net

Detection is typically performed using a UV detector, as the aromatic rings in this compound will exhibit strong absorbance in the UV region, likely around 230-260 nm. semanticscholar.org By running a series of standard solutions of known concentration, a calibration curve can be constructed to allow for the accurate quantification of the compound in a sample. The method would be validated for parameters such as linearity, accuracy, precision, and robustness to ensure its reliability. semanticscholar.org

Table 3: Exemplar HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | semanticscholar.org |

| Mobile Phase A | 0.1% Phosphoric acid in Water | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Elution | Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Detection | UV at 254 nm | |

| Retention Time | Compound-specific, dependent on exact conditions |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to obtain information about its crystal structure and purity. For this compound, PXRD would be a critical tool for solid-state characterization. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystalline form.

The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). This pattern is characteristic of the crystal lattice of the material. Therefore, PXRD can be used to confirm the identity of a synthesized crystalline batch of this compound by comparing its experimental pattern to a reference pattern (either calculated from single-crystal X-ray data or from a standard sample).

Furthermore, PXRD is the primary method for investigating polymorphism. If this compound can exist in multiple crystalline forms, each polymorph will produce a distinct PXRD pattern. By analyzing samples prepared under different crystallization conditions, one can identify the existence of different polymorphs. PXRD can also be used to assess the crystallinity of a sample and to detect the presence of any amorphous content or crystalline impurities. For quantitative analysis, the relative amounts of different polymorphs in a mixture can be determined from the PXRD data.

Computational Chemistry and Theoretical Modeling of 4 Hydroxy 3,5 Dimethylphenyl Benzoate

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable geometry, electron distribution, and energy levels, offering profound insights into its chemical nature.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, where the goal is to find the lowest energy conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 4-Hydroxy-3,5-dimethylphenyl benzoate (B1203000), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict key structural parameters. researchgate.net

A representative table of predicted geometrical parameters for 4-Hydroxy-3,5-dimethylphenyl benzoate, based on calculations performed on analogous structures like phenyl benzoate and substituted benzophenones, is presented below. nih.govnih.gov

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.21 |

| Bond Length (Å) | C-O (ester) | 1.35 |

| Bond Length (Å) | O-H (hydroxyl) | 0.97 |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| Bond Angle (°) | O=C-O | 124.5 |

| Bond Angle (°) | C-O-C | 118.0 |

| Dihedral Angle (°) | C(ar)-O-C=O | ~175 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. espublisher.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxy-3,5-dimethylphenyl ring. The electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups increase the energy of the HOMO, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the benzoate ring, particularly around the electron-withdrawing ester group, which serves as the primary site for nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.85 | Region of electron donation (nucleophilic character) |

| E(LUMO) | -1.20 | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | 4.65 | Indicates high kinetic stability and moderate reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. wisc.edu A key aspect of NBO analysis is the examination of "hyperconjugation," which involves charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this interaction quantifies the strength of the delocalization and its contribution to molecular stability. researchgate.netresearchgate.net

In this compound, significant stabilization would arise from several key interactions. These include the delocalization of lone pair electrons from the phenolic oxygen (n(O)) into the antibonding π* orbitals of the aromatic ring, and from the carbonyl oxygen lone pairs (n(O)) into the antibonding π* orbital of the C=O bond. These interactions contribute to the resonance stabilization of the molecule. nih.govresearching.cn

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) [Hydroxyl] | π(C-C) [Aromatic Ring] | ~25.5 | Lone Pair → Antibonding π Delocalization |

| n(O) [Carbonyl] | π(C-C) [Benzoyl Ring] | ~28.0 | Lone Pair → Antibonding π Delocalization |

| π(C-C) [Phenol Ring] | π(C=O) | ~15.2 | π → π Conjugation |

| π(C-C) [Benzoyl Ring] | π(C-C) [Phenol Ring] | ~10.8 | π → π Conjugation |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. rsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.netyoutube.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are the most likely to interact with electrophiles. The most positive potential (blue) would be located on the hydroxyl hydrogen atom, making it a primary site for hydrogen bonding and interaction with nucleophiles. The aromatic rings would exhibit a moderately negative potential (yellow/green) due to the delocalized π-electrons.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations can compute vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Visible (UV-Vis) absorption spectrum. mdpi.comresearchgate.net

The predicted IR spectrum for this compound would show characteristic peaks for the O-H stretch of the phenol (B47542), the C=O stretch of the ester, C-O ester stretches, and aromatic C-H and C=C vibrations. nih.gov The TD-DFT predicted UV-Vis spectrum would likely feature strong absorption bands in the UV region corresponding to π → π* electronic transitions within the aromatic systems. nih.govresearchgate.net The conjugation between the two rings through the ester linkage would influence the position of the maximum absorption wavelength (λmax). nih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Phenolic Hydroxyl | ~3600 |

| C-H stretch (aromatic) | Aromatic Rings | 3100 - 3000 |

| C-H stretch (aliphatic) | Methyl Groups | 2980 - 2900 |

| C=O stretch | Ester Carbonyl | ~1735 |

| C=C stretch (aromatic) | Aromatic Rings | 1600 - 1450 |

| C-O stretch | Ester Linkage | 1270, 1120 |

| λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| ~275 | 0.45 | HOMO → LUMO (π → π) |

| ~230 | 0.38 | HOMO-1 → LUMO (π → π) |

Simulation of Molecular Interactions and Environmental Effects

While quantum chemical calculations are excellent for describing the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in solution. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvent interactions, and thermodynamic properties. researchgate.net

For this compound, an MD simulation in an aqueous or organic solvent could reveal important information about its environmental interactions. researchgate.net A key focus would be the hydrogen bonding capabilities of the phenolic hydroxyl group. Simulations could show how the molecule interacts with water molecules, acting as both a hydrogen bond donor (via the -OH proton) and acceptor (via the -OH and C=O oxygens). These interactions would significantly affect its solubility and conformational flexibility. mdpi.com Furthermore, simulations could explore how the molecule partitions between different phases (e.g., water and an organic solvent), which is crucial for understanding its behavior in biological or industrial systems.

Solvent Effects Modeling (e.g., Polarizable Continuum Model, Onsager Model)

The study of solvent effects is crucial for understanding a molecule's behavior in different chemical environments. Computational models like the Polarizable Continuum Model (PCM) and the Onsager model are employed to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. This approach allows for the calculation of molecular properties, such as stability and reactivity, in various solvents.

For this compound, applying these models would involve placing the molecule in a virtual cavity within the solvent continuum. The electrostatic interactions between the charge distribution of the molecule and the dielectric medium are then calculated. Such studies could predict how the polarity of the solvent influences the electronic structure and conformational preferences of the molecule. For instance, the hydrogen bonding capability of the hydroxyl group and the polarity of the ester linkage would be significantly affected by the solvent environment. However, specific studies detailing the application of PCM or the Onsager model to this compound, including data on its behavior in different solvents, are not currently available in published literature.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

An analysis of this compound would likely reveal significant interactions involving the hydroxyl and carbonyl groups, such as hydrogen bonding. mdpi.com Additionally, π-π stacking interactions between the aromatic rings would be expected to play a role in the crystal packing. nih.gov These interactions are visualized as distinct regions on the Hirshfeld surface and characteristic patterns in the fingerprint plots. nih.govresearchgate.net While Hirshfeld surface analysis is a common technique in crystallography and materials science, specific studies providing a detailed analysis of the intermolecular interactions for this compound are not found in the searched scientific literature.

Theoretical Studies on Reactivity and Selectivity

Calculation of Global and Local Chemical Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions and condensed dual descriptors, are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. frontiersin.org For this compound, these calculations would help in predicting which atoms are most likely to participate in chemical reactions. For example, the oxygen atoms of the hydroxyl and carbonyl groups, as well as specific carbon atoms on the aromatic rings, would be key sites of interest. Despite the utility of these descriptors, specific calculated values for this compound are not available in the reviewed literature.

Table 1: Key Global Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | Measures the propensity of a species to accept electrons. |

Note: This table describes the general definitions of these descriptors. Specific calculated values for this compound are not available in the searched literature.

Computational Investigation of Reaction Pathways and Transition State Geometries

Computational chemistry provides valuable tools for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. researchgate.netmdpi.comnih.gov This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-making and bond-breaking processes. nih.gov

For reactions involving this compound, such as its synthesis or degradation, computational studies could model the step-by-step mechanism. mdpi.com For instance, the synthesis often involves electrophilic aromatic substitution and nucleophilic acyl substitution. researchgate.net Theoretical calculations could determine the activation energies for different possible pathways, thereby predicting the most favorable reaction conditions and the expected products. mdpi.com Such computational investigations are powerful for complementing experimental studies, but to date, no specific computational studies on the reaction pathways and transition state geometries for this compound have been found in the scientific literature.

Advanced Research Topics and Future Directions for 4 Hydroxy 3,5 Dimethylphenyl Benzoate

Design and Synthesis of Novel Molecular Architectures Incorporating the 4-Hydroxy-3,5-dimethylphenyl Benzoate (B1203000) Moiety

The unique structural and electronic properties of the 4-hydroxy-3,5-dimethylphenyl benzoate moiety make it an attractive building block for the design and synthesis of novel molecular architectures. Researchers are actively exploring its incorporation into polymers, liquid crystals, and metal-organic frameworks (MOFs) to create materials with tailored properties.

One promising area is the development of liquid crystals . The rigid core of the phenyl benzoate structure, combined with the potential for hydrogen bonding from the hydroxyl group, can influence the mesomorphic behavior of new materials. For instance, studies on analogous p-alkoxyphenyl benzoates have shown that systematic variations in the molecular structure can lead to the discovery of materials exhibiting nematic phases at or near room temperature. researchgate.net The introduction of the this compound moiety into such systems could lead to new liquid crystalline materials with unique electro-optic properties. Research on biphenyl-based liquid crystals has also demonstrated that the inclusion of ester linkages and substituted phenyl rings can result in materials with high thermal stability and broad nematic temperature ranges. nih.govgoogle.com

Furthermore, the bifunctional nature of this compound, with its hydroxyl and ester groups, makes it a suitable candidate for the synthesis of polymers and dendrimers . These functional groups can be utilized for polymerization reactions, potentially leading to polyesters or polyethers with specific thermal and mechanical properties. While direct research on polymers from this specific benzoate is limited, the principles of polymer synthesis suggest its viability as a monomer. For example, hyperbranched polymers like PAMAM dendrimers are built from monomers with multiple reactive sites, a concept that could be adapted for monomers derived from this compound. nih.gov

In the realm of metal-organic frameworks (MOFs) , the carboxylate and hydroxyl groups of molecules structurally related to this compound can act as ligands to coordinate with metal ions. Research on MOFs derived from 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid has shown that the substituted phenyl group can influence the resulting framework's structure and properties, such as luminescence. nih.gov This suggests that this compound could be modified to create ligands for the synthesis of novel MOFs with potential applications in catalysis, gas storage, and sensing.

Development of Asymmetric Synthesis Strategies for Chiral Derivatives

The development of asymmetric synthesis strategies to produce enantioenriched derivatives of this compound is a significant area of advanced research. Introducing chirality into this scaffold can lead to compounds with specific biological activities or unique properties for applications in materials science and catalysis.

One major approach involves the use of chiral catalysts to control the stereochemical outcome of reactions. While specific methods for this compound are not extensively documented, general strategies in asymmetric synthesis can be applied. For instance, chiral Brønsted acids have been successfully used in the enantioselective desymmetrization of 3-substituted oxetanes to create chiral 1,4-benzoxazepines, demonstrating the power of chiral catalysts in creating complex chiral molecules. nih.gov Similarly, chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have proven effective in the asymmetric α-alkylation of glycine Schiff bases to produce unnatural phenylalanine derivatives with high enantioselectivity. nih.govmdpi.com These catalytic systems could potentially be adapted for the asymmetric functionalization of the this compound core.

Another strategy is the enantioselective transfer of functional groups . Research has shown the successful use of chiral hydroxy oxazolines in the catalytic asymmetric phenyl transfer to aldehydes, yielding secondary alcohols with good enantioselectivities. researchgate.net This highlights the potential for developing chiral ligands that could facilitate the asymmetric addition of the this compound moiety to prochiral substrates.

The following table summarizes potential asymmetric synthesis strategies applicable to the this compound scaffold based on research on analogous systems.

| Strategy | Catalyst/Reagent Type | Potential Application to this compound |

| Catalytic Asymmetric Functionalization | Chiral Brønsted Acids, Chiral Phase-Transfer Catalysts | Asymmetric alkylation or other modifications of the phenolic ring or benzoate moiety. |

| Enantioselective Group Transfer | Chiral Ligands with Transition Metals | Asymmetric transfer of the benzoate or phenol (B47542) moiety to a prochiral molecule. |

| Kinetic Resolution | Enzymes or Chiral Catalysts | Separation of a racemic mixture of a chiral derivative of this compound. |

Further research is needed to explore and optimize these and other asymmetric methods to synthesize chiral derivatives of this compound efficiently and with high stereocontrol.

Advanced Mechanistic Studies on Complex Reaction Environments

Understanding the reaction mechanisms of this compound in complex environments is crucial for optimizing its synthesis and predicting its behavior in various applications. Advanced mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate the intricate steps of a chemical transformation.

The synthesis of this compound typically involves an esterification reaction between a derivative of 2,6-dimethylphenol (B121312) and benzoic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, provides a foundational mechanistic framework. researchgate.netmdpi.com The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration. cutm.ac.in However, in more complex, real-world scenarios, side reactions and the influence of the solvent and catalyst can significantly alter the reaction pathway.

For instance, studies on the pyrolysis of benzoic acid in the presence of phenols have revealed that at high temperatures, aryl esters can form, acting as thermally stable cross-linking agents. researchgate.net This suggests that under thermal stress, this compound could potentially undergo further reactions or rearrangements.

Kinetic studies are essential to determine the rate-determining steps and the influence of reactant concentrations and temperature on the reaction rate. For example, kinetic investigations of the esterification of nonanoic acid with 2-ethylhexanol using an acidic solid catalyst revealed a significant induction period, suggesting a complex interaction between the catalyst and the reactants. mdpi.com Similar detailed kinetic analysis of the synthesis of this compound would provide valuable insights for process optimization.

Computational studies , particularly using Density Functional Theory (DFT), can provide a molecular-level understanding of the reaction mechanism. These studies can model the transition states of the reaction, calculate activation energies, and predict the most favorable reaction pathways. For example, computational studies on the decarboxylative oxidation of benzoic acids have shown that the adsorption state of the acid on the catalyst surface is crucial in determining the reaction selectivity. cell.com

Future research in this area could focus on in-situ spectroscopic techniques to monitor the reaction progress in real-time and identify transient intermediates. Combining these experimental approaches with advanced computational modeling will lead to a comprehensive understanding of the reaction mechanisms of this compound in diverse and complex environments.

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding

The integration of experimental techniques with computational methods provides a powerful synergistic approach for a comprehensive understanding of the structure, properties, and reactivity of this compound. This combined strategy allows researchers to rationalize experimental observations and predict the behavior of the molecule with greater accuracy.

Spectroscopic Analysis and Computational Prediction: Experimental spectroscopic data from techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy can be complemented by computational predictions. DFT calculations can be used to predict vibrational frequencies, chemical shifts, and electronic transitions. The close agreement between experimental and calculated values can confirm the molecular structure and provide a deeper understanding of the electronic environment of the molecule. For example, a combined experimental and DFT study on ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate demonstrated a strong correlation between the calculated and experimental NMR and IR spectra. researchgate.net

Elucidating Structure-Property Relationships: The synergistic approach is particularly valuable for understanding structure-property relationships. For instance, the antioxidant activity of phenolic compounds can be evaluated experimentally using assays like the DPPH radical scavenging method, while computational studies can calculate parameters such as bond dissociation enthalpies (BDEs) and ionization potentials (IPs) to explain the observed activity. bjmu.edu.cnnih.gov A combined experimental and computational study on synthetic heterocyclic quinazoline-4-one derivatives showed that their radical scavenging activity could be explained by their calculated HOMO-LUMO energy gaps and ionization potentials. sapub.org Similar studies on this compound and its derivatives could elucidate the structural features that contribute to their potential antioxidant properties.

The table below outlines how experimental and computational methods can be synergistically applied to study this compound.

| Area of Study | Experimental Techniques | Computational Methods | Synergistic Outcome |

| Molecular Structure | X-ray Crystallography, NMR, IR | DFT Geometry Optimization | Confirmation of 3D structure and detailed analysis of bond lengths and angles. |

| Spectroscopic Properties | NMR, IR, UV-Vis | TD-DFT, GIAO | Assignment of spectral peaks and understanding of electronic transitions. |

| Reaction Mechanisms | Kinetic Studies, Isotope Labeling | Transition State Theory, IRC | Elucidation of reaction pathways and identification of rate-determining steps. |

| Physicochemical Properties | Antioxidant Assays, Thermal Analysis | BDE, IP, Molecular Dynamics | Rationalization of properties like antioxidant activity and thermal stability based on molecular and electronic structure. |

The continued integration of advanced experimental and computational tools will undoubtedly lead to a more profound understanding of this compound and accelerate the discovery of its future applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-dimethylphenyl benzoate, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via esterification between 4-hydroxy-3,5-dimethylphenol and benzoyl chloride in the presence of a base (e.g., pyridine) under reflux conditions . Purification often involves recrystallization using ethanol or methanol, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and comparison with commercial standards (if available) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (in CDCl or DMSO-d) to confirm ester linkage and aromatic proton environments .

- FTIR : Peaks at ~1720 cm (C=O stretch) and ~1250 cm (C-O ester) .

- X-ray Crystallography : For absolute structural confirmation, single-crystal X-ray diffraction resolves bond lengths and dihedral angles (e.g., C=O bond ~1.21 Å, aromatic ring planarity) .

Q. How can researchers validate the compound’s purity and stability under experimental conditions?

- Methodological Answer :

- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For light sensitivity, expose samples to UV-Vis light and track changes via spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

- Methodological Answer :

- Dose-Response Curves : Perform assays across a broad concentration range (e.g., 0.1–100 µM) to establish IC values .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature, co-factors) .

- Structural Analog Comparison : Test derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to isolate functional group contributions .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer :

- Buffering : Use phosphate buffer (pH 7.4) with antioxidants (e.g., ascorbic acid) to mitigate hydrolysis .

- Encapsulation : Nanoformulation (e.g., liposomes) to enhance solubility and reduce degradation .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting anti-inflammatory activity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the 3,5 positions to enhance binding to COX-2 .

- Synthetic Routes : Use Schlenk techniques for air-sensitive intermediates (e.g., benzoyl hydrazones) .

- In Silico Screening : Molecular docking (AutoDock Vina) to predict interactions with COX-2 active sites .

Q. What advanced analytical methods quantify adsorption of this compound on indoor surfaces?

- Methodological Answer :

- Microspectroscopic Imaging : AFM-IR or ToF-SIMS to map surface adsorption at nanoscale resolution .

- Thermodynamic Studies : Langmuir isotherm models to calculate binding constants on silica or polymer surfaces .

Q. How can reaction mechanisms for derivative synthesis (e.g., benzoyl hydrazones) be experimentally confirmed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。